molecular formula C15H28O4 B13783216 Bis(2-methylbutyl) pentanedioate CAS No. 6624-69-7

Bis(2-methylbutyl) pentanedioate

Cat. No.: B13783216
CAS No.: 6624-69-7
M. Wt: 272.38 g/mol
InChI Key: KCMGCXMWIATDCV-UHFFFAOYSA-N
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Description

Bis(2-methylbutyl) pentanedioate is an ester derivative of pentanedioic acid (glutaric acid) with 2-methylbutanol. Pentanedioate esters generally serve as plasticizers, solvents, or intermediates in organic synthesis .

Properties

CAS No.

6624-69-7

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

bis(2-methylbutyl) pentanedioate

InChI

InChI=1S/C15H28O4/c1-5-12(3)10-18-14(16)8-7-9-15(17)19-11-13(4)6-2/h12-13H,5-11H2,1-4H3

InChI Key

KCMGCXMWIATDCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)CCCC(=O)OCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylbutyl) pentanedioate typically involves the esterification reaction between pentanedioic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Pentanedioic acid+2(2-methylbutanol)Bis(2-methylbutyl) pentanedioate+Water\text{Pentanedioic acid} + 2 \text{(2-methylbutanol)} \rightarrow \text{this compound} + \text{Water} Pentanedioic acid+2(2-methylbutanol)→Bis(2-methylbutyl) pentanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of bio-based resources, such as biomass-derived 2-methylbutanol, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl) pentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pentanedioic acid and 2-methylbutanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and 2-methylbutanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Another alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Pentanedioic acid and 2-methylbutanol.

    Reduction: Pentanediol and 2-methylbutanol.

    Transesterification: A different ester and 2-methylbutanol.

Scientific Research Applications

Bis(2-methylbutyl) pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-methylbutyl) pentanedioate largely depends on its application. In organic synthesis, it acts as a reactant or solvent, facilitating various chemical reactions. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site.

Comparison with Similar Compounds

Dimethyl Pentanedioate (CAS: Not specified)

  • Structure : Two methyl groups esterified to pentanedioic acid.
  • Applications : Found in Malacca bark and fruit extracts; used in analytical chemistry as a reference standard .
  • Physical Properties : Lower molecular weight (≈160 g/mol) compared to bis(2-methylbutyl) pentanedioate (≈230–250 g/mol inferred), leading to higher volatility.
  • Safety: Limited hazard data, but methyl esters generally exhibit lower toxicity than branched alkyl esters .

Bis(2-methyl-8-quinolinyl) Pentanedioate (CAS: 353515-96-5)

  • Structure: Pentanedioic acid esterified with 2-methyl-8-quinolinyl groups.
  • Applications: Specialized use in coordination chemistry due to the quinolinyl moiety’s metal-binding capacity .

Bis(2-n-butoxyethyl) Phthalate (CAS: 117-83-9)

  • Structure : Phthalate ester with 2-n-butoxyethyl chains.
  • Applications : Plasticizer for polymers; laboratory reagent .

Functional Comparison with 1,5-Pentanedioate Derivatives

1,5-Pentanedioate (CAS: Not specified)

  • Role : Intermediate in metabolic pathways (e.g., Krebs cycle); stabilizer in pharmaceuticals .
  • Key Contrast : Unlike this compound, 1,5-pentanedioate is a carboxylate salt, making it water-soluble and biologically active .

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